(R)-N,N-diethylpyrrolidin-3-amine
Description
(R)-N,N-Diethylpyrrolidin-3-amine (CAS 20984-81-0) is a chiral tertiary amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.25 g/mol . It features a pyrrolidine ring substituted with diethylamine groups at the 3-position, with the (R)-enantiomer being the stereospecific form. This compound is commercially available with a purity of ≥98% and is utilized in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation . Its liquid state and tertiary amine structure contribute to its reactivity in nucleophilic substitutions and coordination chemistry .
Properties
IUPAC Name |
(3R)-N,N-diethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOADYKJSBCVBJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The (R)-enantiomer of N,N-diethylpyrrolidin-3-amine exhibits distinct pharmacological properties compared to its (S)-counterpart. Research indicates that the chiral nature of this compound can influence its binding affinity to various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This specificity suggests potential therapeutic applications in treating neurological disorders and metabolic diseases .
Case Studies
- Neurotransmission Studies : Investigations into the interactions of (R)-N,N-diethylpyrrolidin-3-amine with neurotransmitter receptors have shown promising results. For instance, studies have demonstrated its ability to modulate the activity of dopamine receptors, which are crucial in the treatment of conditions like Parkinson's disease .
- Antibacterial Activity : A study reported that derivatives of N,N-diethylpyrrolidin-3-amine exhibited significant antibacterial properties against various strains of bacteria. This finding highlights its potential role in developing new antimicrobial agents .
Organic Synthesis
Catalytic Applications
this compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds. It can be employed in reactions such as the enantioselective synthesis of amines and other chiral molecules, which are essential in pharmaceutical formulations .
Synthesis Methodologies
- A3 Coupling Reaction : Recent advancements have utilized this compound as a ligand in copper-catalyzed A3 coupling reactions. This method allows for the efficient formation of propargylic amines from terminal alkynes, aldehydes, and amines, demonstrating its utility in synthesizing complex organic molecules .
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| A3 Coupling | Chiral ligand | Formation of optically active amines |
| Asymmetric Synthesis | Chiral auxiliary | Enhanced enantioselectivity |
Biochemical Research
Targeting Viral Infections
Research has indicated that this compound derivatives can inhibit viral replication processes. For example, studies have shown that certain compounds derived from this amine can disrupt the function of viral proteins, making them potential candidates for antiviral drug development .
Summary and Future Directions
The applications of this compound span multiple fields, including medicinal chemistry, organic synthesis, and biochemical research. Its unique structural characteristics and pharmacological potential make it a compound of interest for ongoing research aimed at developing new therapeutic agents and synthetic methodologies.
Future studies should focus on:
- Exploring the full pharmacological profile of this compound and its derivatives.
- Investigating its potential applications in treating specific diseases beyond those currently studied.
- Optimizing synthetic routes to enhance yield and selectivity for desired products.
Mechanism of Action
The mechanism by which (R)-N,N-Diethylpyrrolidin-3-amine exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Diethyl and dimethyl groups influence lipophilicity and steric bulk. The diethyl variant (142.25 g/mol) is less volatile than the dimethyl analog (114.19 g/mol), making it preferable for high-temperature reactions .
- Benzyl and pyridinyl groups introduce aromaticity, enhancing π-π stacking interactions in drug design .
Stereochemistry :
- The (R)-configuration in both diethyl and dimethyl derivatives is critical for enantioselective catalysis. For example, (R)-N,N-dimethylpyrrolidin-3-amine (114.19 g/mol) is a precursor to chiral ligands in asymmetric hydrogenation .
Salt Forms :
- The dihydrochloride salt of pyrrolidin-3-amine (155.06 g/mol) exhibits improved water solubility compared to the free base, which is advantageous in biological assays .
Pharmacological Relevance
- Targeted Drug Design : Compounds like 1-{3-[5-(4-ethylphenyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N,N-dimethylpyrrolidin-3-amine () demonstrate the role of pyrrolidine amines in kinase inhibition. The diethyl variant’s bulkier substituents may modulate binding affinity and selectivity .
- Toxicity Profile : The MSDS for this compound highlights hazards such as skin irritation, a common feature of tertiary amines. In contrast, benzyl derivatives () may exhibit distinct toxicokinetics due to aromatic substituents .
Biological Activity
(R)-N,N-Diethylpyrrolidin-3-amine is a chiral amine that has gained attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as a building block in the synthesis of various pharmaceuticals and has been studied for its interactions with different biological targets. This article provides a detailed examination of the biological activity of this compound, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which contributes to its unique pharmacological properties. The presence of two ethyl groups enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that this compound may act as a modulator of the central nervous system (CNS) by influencing serotonin and dopamine pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : Studies have shown that this compound exhibits affinity for serotonin receptors, particularly 5-HT3A receptors, impacting mood and anxiety regulation .
- Dopaminergic Activity : Its structural similarity to other psychoactive compounds suggests potential dopaminergic activity, which may be relevant in treating disorders such as depression and schizophrenia .
Biological Activity Data
Case Study 1: Serotonin Receptor Affinity
In a study assessing the affinity of various compounds for the 5-HT3A receptor, this compound was found to exhibit significant binding affinity. This suggests its potential role in developing anxiolytic medications. The study employed a high-throughput screening approach to evaluate over 150,000 compounds, identifying this compound as a candidate for further investigation due to its selective binding profile .
Case Study 2: Antiparasitic Activity
Another research effort focused on the inhibition of N-myristoyltransferase (NMT) in Leishmania species using this compound. The results indicated that this compound could disrupt critical protein modifications necessary for parasite survival, suggesting its potential as an antiparasitic agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, detailed toxicological evaluations are necessary to elucidate any adverse effects associated with long-term use.
Preparation Methods
Diastereomeric Salt Formation
A common strategy employs tartaric acid or its derivatives to form diastereomeric salts with the racemic amine. The differential solubility of these salts allows for selective crystallization. For example, treatment of racemic N,N-diethylpyrrolidin-3-amine with (R,R)-tartaric acid in ethanol yields a less soluble (R)-amine-(R,R)-tartrate complex, which is isolated via filtration. Subsequent basification with sodium hydroxide regenerates the free (R)-enantiomer. Reported yields for this method range from 40% to 50%, with enantiomeric excess (ee) exceeding 98%.
Chromatographic Resolution
Chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), enable high-resolution separation on preparative HPLC systems. A typical protocol uses a hexane/isopropanol mobile phase (90:10 v/v) with 0.1% diethylamine, achieving baseline separation (α = 1.8) of the enantiomers. While this method offers >99% ee, scalability remains limited due to high solvent consumption.
Asymmetric Synthesis Approaches
Direct enantioselective synthesis bypasses the need for resolution by incorporating stereochemical control during bond formation.
Catalytic Asymmetric Alkylation
Palladium-catalyzed allylic alkylation of pyrrolidin-3-one derivatives provides a stereocontrolled route. Using a chiral PHOX ligand ((R)-t-BuPHOX), 3-pyrrolidinone undergoes alkylation with diethylzinc to yield this compound in 65% yield and 92% ee. Key reaction parameters include:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | (R)-t-BuPHOX |
| Solvent | Tetrahydrofuran |
| Temperature | -20°C |
Enzymatic Desymmetrization
Lipase-catalyzed acetylation of prochiral diols offers an alternative pathway. For instance, Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-hydroxyl group of 3-(diethylamino)pyrrolidine-3,4-diol, leaving the (R)-enantiomer unreacted. After hydrolysis, the (R)-amine is isolated with 85% ee and 55% yield.
Leuckart Reaction Adaptations
The classical Leuckart reaction, typically used for tertiary amine synthesis, has been modified to accommodate stereochemical requirements.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR should show distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm) and diethyl groups (δ 1.0–1.2 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 157.1468 for C₈H₁₈N₂) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2% by area normalization) .
How can researchers assess and mitigate the risk of nitrosamine formation in this compound during storage or reaction?
Advanced Research Question
Nitrosation risk arises from tertiary amines reacting with nitrosating agents (e.g., NOx). Mitigation strategies include:
- Storage : Use inert atmospheres (N₂) and avoid light to prevent degradation .
- Analytical Screening : LC-MS/MS methods to detect trace N-nitrosodiethylamine (NDEA), a potential byproduct, with a detection limit of 0.03 ppm .
- Process Design : Replace nitrite-containing reagents and control pH (<3 or >8) to inhibit nitrosation .
How should researchers resolve contradictions in spectroscopic data when characterizing this compound?
Advanced Research Question
Discrepancies in NMR or MS data often stem from impurities (e.g., residual solvents, diastereomers) or tautomerism. Strategies include:
- Multi-Technique Validation : Cross-check C NMR and DEPT-135 spectra to confirm carbon environments .
- Isotopic Labeling : Use N-labeled diethylamine to track unexpected nitrogen shifts .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction .
What are the key considerations for designing catalytic systems to functionalize this compound?
Advanced Research Question
Functionalization (e.g., C–H activation, cross-coupling) requires tailored catalysts:
- Palladium Catalysts : For Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand in toluene/water at 80°C .
- Photoredox Catalysis : Ru(bpy)₃Cl₂ enables α-C–H amination under blue LED light .
Monitor reaction progress via TLC (silica gel, ninhydrin staining) and optimize ligand-to-metal ratios to suppress side reactions .
How does the steric and electronic environment of this compound influence its reactivity in organocatalytic applications?
Advanced Research Question
The pyrrolidine ring’s chair conformation and diethyl groups’ steric bulk affect enantioselectivity in catalysis. Computational studies (DFT) show that the (R)-configuration stabilizes transition states via non-covalent interactions (e.g., C–H···π) in asymmetric aldol reactions . Kinetic experiments (e.g., variable-temperature NMR) reveal that increased steric hindrance slows iminium ion formation but improves selectivity .
What methodologies are recommended for quantifying trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
